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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107 Get Quote

Introduction: In the landscape of modern organic synthesis, the strategic use of versatile

chemical intermediates is paramount to the efficient construction of complex molecular

architectures. 2-Hydroxy-3-methoxybenzonitrile, a substituted benzonitrile derivative, has

emerged as a valuable building block for researchers, scientists, and drug development

professionals. Its unique arrangement of a hydroxyl, a methoxy, and a nitrile group on the

aromatic ring offers a rich platform for a diverse array of chemical transformations. This guide

provides an in-depth exploration of the applications of 2-Hydroxy-3-methoxybenzonitrile,

complete with detailed protocols and expert insights to empower your research and

development endeavors.

Physicochemical Properties and Safety Information
Before delving into its applications, it is crucial to understand the fundamental properties and

safety considerations associated with 2-Hydroxy-3-methoxybenzonitrile.
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Property Value Reference

CAS Number 6812-16-4 [1]

Molecular Formula C₈H₇NO₂ [1]

Molecular Weight 149.15 g/mol [1]

Appearance Solid [2]

Purity ≥97.0% [2]

Safety Precautions: 2-Hydroxy-3-methoxybenzonitrile should be handled with appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in

a well-ventilated area or a fume hood. For detailed safety information, always consult the

Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2-Hydroxy-3-methoxybenzonitrile
The most common and practical laboratory synthesis of 2-Hydroxy-3-methoxybenzonitrile
starts from its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The

transformation is typically achieved through a two-step process involving the formation of an

aldoxime followed by its dehydration.

Protocol 1: Synthesis from o-Vanillin via Oxime
Dehydration
This protocol outlines a reliable method for the conversion of o-vanillin to 2-Hydroxy-3-
methoxybenzonitrile.[3][4]

Step 1: Formation of 2-Hydroxy-3-methoxybenzaldoxime

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0

eq) in ethanol.

Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride

(1.1 eq) and sodium carbonate (1.2 eq).
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Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add

water to the residue and extract the product with ethyl acetate. Wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Dehydration of the Oxime to the Nitrile

Reaction Setup: Dissolve the crude 2-hydroxy-3-methoxybenzaldoxime from the previous

step in a suitable solvent such as acetic anhydride.

Dehydration: Heat the reaction mixture to reflux for 2-3 hours.

Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The nitrile

product often precipitates as a solid. Collect the solid by filtration and wash thoroughly with

water. The crude product can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) to afford pure 2-Hydroxy-3-methoxybenzonitrile.

Applications in Organic Synthesis
The strategic placement of the hydroxyl, methoxy, and nitrile functionalities makes 2-Hydroxy-
3-methoxybenzonitrile a versatile intermediate for a range of synthetic transformations.

O-Alkylation Reactions: Gateway to Ethers
The phenolic hydroxyl group is readily alkylated under basic conditions, providing access to a

variety of substituted ethers. This reaction is a fundamental step in the synthesis of more

complex molecules.

Protocol 2: O-Alkylation with Propargyl Bromide
This protocol details the synthesis of 2-(prop-2-yn-1-yloxy)-3-methoxybenzonitrile, a precursor

for further click chemistry or cyclization reactions.

Reaction Setup: To a solution of 2-Hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous

acetone or DMF, add potassium carbonate (1.5 eq).
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Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the suspension at room

temperature.

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

Work-up and Purification: After the reaction is complete, filter off the inorganic salts and

remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash

with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and

purify the crude product by column chromatography on silica gel to yield the desired O-

alkylated product. To favor monosubstitution, a large excess of the starting hydroxynitrile can

be used.[2]

2-Hydroxy-3-methoxybenzonitrile Propargyl Bromide, K₂CO₃
Acetone/DMF, Reflux 2-(prop-2-yn-1-yloxy)-3-methoxybenzonitrile

O-Alkylation Workflow

Click to download full resolution via product page

Caption: Workflow for the O-alkylation of 2-Hydroxy-3-methoxybenzonitrile.

Synthesis of Heterocyclic Compounds: Building
Benzofurans
A powerful application of 2-Hydroxy-3-methoxybenzonitrile is in the synthesis of benzofuran

derivatives through an intramolecular Thorpe-Ziegler cyclization. This strategy is highly

valuable for the construction of scaffolds present in many biologically active molecules.[5][6][7]

[8]

Protocol 3: Synthesis of 3-Amino-7-methoxybenzofuran-
2-carbonitrile
This protocol is an adaptation of the Thorpe-Ziegler cyclization for the synthesis of a substituted

aminobenzofuran.
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Step 1: O-Alkylation with Chloroacetonitrile

Follow the general O-alkylation procedure described in Protocol 2, using chloroacetonitrile

(1.2 eq) as the alkylating agent. The product of this reaction is 2-((cyanomethyl)oxy)-3-

methoxybenzonitrile.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

Reaction Setup: Dissolve the 2-((cyanomethyl)oxy)-3-methoxybenzonitrile from the previous

step in anhydrous ethanol.

Base Addition: Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1

eq), portion-wise at room temperature.

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The cyclization is often

rapid.

Work-up and Purification: Neutralize the reaction mixture with a weak acid (e.g., acetic acid)

and remove the solvent under reduced pressure. Partition the residue between water and

ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate. Purify the crude product by column chromatography to yield 3-amino-7-

methoxybenzofuran-2-carbonitrile.

2-Hydroxy-3-methoxybenzonitrile O-Alkylation with ClCH₂CN 2-((cyanomethyl)oxy)-3-methoxybenzonitrile Thorpe-Ziegler Cyclization (NaOEt) 3-Amino-7-methoxybenzofuran-2-carbonitrile

Benzofuran Synthesis Workflow
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Caption: Synthetic workflow for benzofuran synthesis.

Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important

functionalities, such as primary amines and carboxylic acids.
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The reduction of the nitrile group provides access to benzylic amines, which are common

motifs in pharmaceuticals. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for

this transformation.[9][10][11][12]

Protocol 4: Reduction to (2-Hydroxy-3-
methoxyphenyl)methanamine

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon

or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous

tetrahydrofuran (THF).

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-Hydroxy-
3-methoxybenzonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature

below 10 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

then heat to reflux for 4-6 hours.

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add

water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X

mL), where X is the number of grams of LiAlH₄ used. Stir the resulting granular precipitate

for 30 minutes, then filter and wash the solid with THF.

Purification: Combine the filtrate and washings, and remove the solvent under reduced

pressure to yield the crude amine. The product can be further purified by column

chromatography or by conversion to its hydrochloride salt.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

[13][14][15][16][17]

Protocol 5: Acid-Catalyzed Hydrolysis to 2-Hydroxy-3-
methoxybenzoic Acid

Reaction Setup: In a round-bottom flask, suspend 2-Hydroxy-3-methoxybenzonitrile (1.0

eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
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Reaction: Heat the mixture to reflux for several hours until the reaction is complete

(monitored by TLC or the cessation of gas evolution).

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic

acid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

Purification: The crude 2-hydroxy-3-methoxybenzoic acid can be purified by recrystallization

from hot water or an appropriate organic solvent system.

Electrophilic Aromatic Substitution
The benzene ring of 2-Hydroxy-3-methoxybenzonitrile is activated towards electrophilic

aromatic substitution by the electron-donating hydroxyl and methoxy groups. These groups are

ortho, para-directing.

Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino

group or other functionalities.

Protocol 6: Nitration of 2-Hydroxy-3-methoxybenzonitrile
Reaction Setup: In a flask cooled in an ice-salt bath, add 2-Hydroxy-3-methoxybenzonitrile
(1.0 eq) to concentrated sulfuric acid.

Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and

concentrated sulfuric acid dropwise, while maintaining the internal temperature below 5 °C.

[18][19][20][21]

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. The

nitrated product will precipitate.

Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water until

the washings are neutral, and dry. The crude product will be a mixture of isomers, which can

be separated by column chromatography.

Bromination introduces a bromine atom, a versatile handle for cross-coupling reactions. N-

Bromosuccinimide (NBS) is a convenient and selective brominating agent.[22][23][24][25][26]
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Protocol 7: Bromination with N-Bromosuccinimide
(NBS)

Reaction Setup: Dissolve 2-Hydroxy-3-methoxybenzonitrile (1.0 eq) in a suitable solvent

such as acetonitrile or dichloromethane.

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in portions at room

temperature. The reaction can be initiated by light or a radical initiator, or it can proceed via

electrophilic substitution, depending on the conditions. For electrophilic bromination, a Lewis

acid catalyst may be required.

Reaction: Stir the mixture at room temperature for several hours until the starting material is

consumed (monitored by TLC).

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable

organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to

remove any remaining bromine, followed by water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the

product by column chromatography to separate the regioisomers.

Conclusion
2-Hydroxy-3-methoxybenzonitrile is a highly valuable and versatile chemical intermediate. Its

trifunctional nature allows for a wide range of selective transformations, making it an essential

tool for the synthesis of complex organic molecules, including heterocycles and other key

structural motifs found in pharmaceuticals and advanced materials. The protocols and insights

provided in this guide are intended to serve as a practical resource for researchers and

developers, enabling the efficient and strategic utilization of this powerful building block in their

synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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